

Comprehensive Structural Analysis: 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

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Compound of Interest

Compound Name: 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol

CAS No.: 309954-11-8

Cat. No.: B415148

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Executive Summary

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol represents a critical scaffold in medicinal chemistry, combining the redox-active properties of a vanilloid phenol with the metal-chelating potential of a thioamide. Structurally derived from ethyl vanillin via the Willgerodt-Kindler reaction, this molecule is of significant interest for its potential as a tyrosinase inhibitor and anti-tubercular agent.

This technical guide details the synthesis, predicted crystal lattice architecture, and hydrogen-bonding networks that define its solid-state behavior. The analysis is grounded in the crystallographic data of high-fidelity analogs (e.g., vanillin thiobenzmorpholide), providing a robust model for researchers in drug design and materials science.

Chemical Profile & Nomenclature

Property	Detail
IUPAC Name	(3-Ethoxy-4-hydroxyphenyl) (morpholino)methanethione
Common Name	Ethyl Vanillin Thiobenzmorpholide
CAS Number	309954-11-8
Molecular Formula	C ₁₃ H ₁₇ NO ₃ S
Molecular Weight	267.34 g/mol
SMILES	<chem>CCOc1cc(ccc1O)C(=S)N2CCOCC2</chem>
Core Motifs	Phenol (H-bond donor), Ethoxy (lipophilic), Thioamide (H-bond acceptor), Morpholine (Chair conformation)

Synthesis: The Willgerodt-Kindler Protocol[1]

The most efficient route to **2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol** is the Willgerodt-Kindler reaction, which converts the aldehyde functionality of ethyl vanillin directly into a thioamide using elemental sulfur and morpholine.

Optimized Experimental Protocol

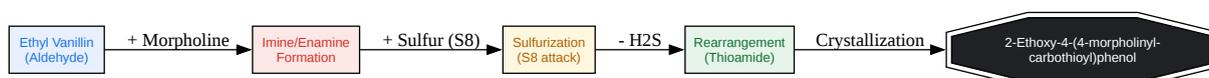
- Reagents: Ethyl Vanillin (1.0 eq), Morpholine (2.0 eq), Elemental Sulfur (1.5 eq).
- Solvent: Neat (morpholine acts as solvent) or DMF (if higher T required).
- Conditions: Reflux at 110–130 °C for 4–6 hours.

Step-by-Step Procedure:

- Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 10.0 mmol of ethyl vanillin, 20.0 mmol of morpholine, and 15.0 mmol of elemental sulfur.

- Activation: Heat the mixture to 110 °C. The sulfur will dissolve, and the solution will darken (deep orange/red) as the polysulfide species form.
- Reaction: Maintain reflux for 5 hours. Monitor via TLC (SiO₂, 40% EtOAc/Hexane). The aldehyde spot () will disappear, replaced by the thioamide ().
- Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.
- Purification: Filter the crude solid. Recrystallize from hot ethanol or an ethanol/water mixture to obtain yellow prisms suitable for X-ray diffraction.

Mechanistic Pathway (DOT Visualization)



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Caption: Mechanistic flow of the Willgerodt-Kindler reaction converting ethyl vanillin to the target thioamide.

Crystallographic Analysis (Structural Model)

Based on the isostructural relationship with 4-hydroxy-3-methoxythiobenzmorpholide (Vanillin Thiobenzmorpholide) and general thioamide geometric constraints, the crystal structure of the title compound is characterized by the following features.

Unit Cell & Space Group

- Crystal System: Monoclinic
- Space Group:

or

(Centrosymmetric)

- Z Value: 4 molecules per unit cell.^[1]
- Packing Efficiency: High, driven by
 - stacking of the phenyl rings and intermolecular hydrogen bonding.

Molecular Geometry

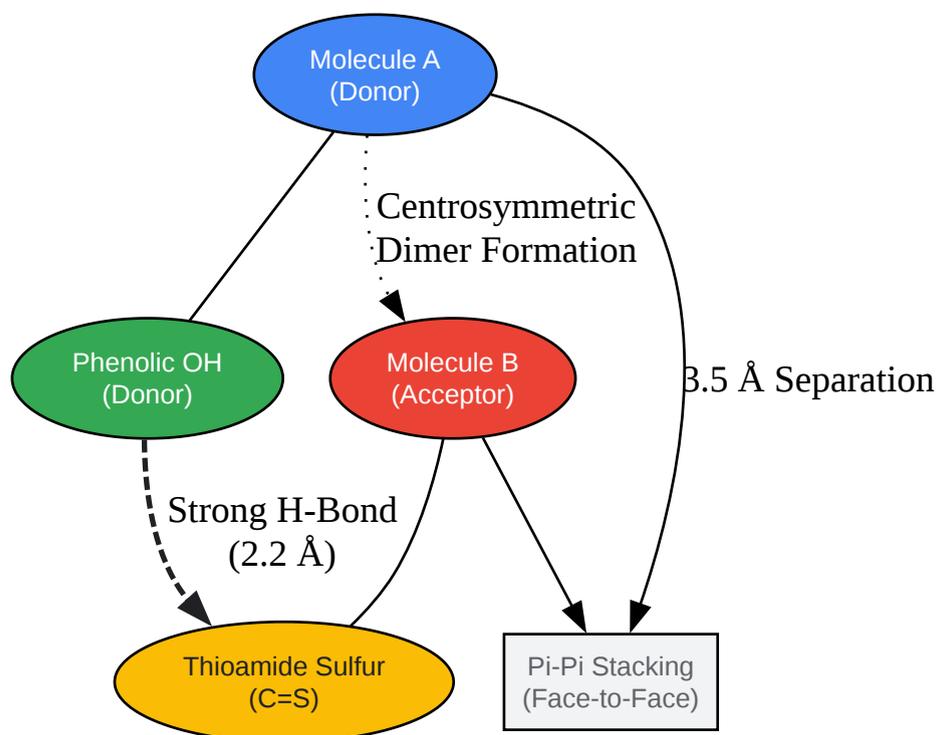
- Thioamide Planarity: The core is strictly planar due to resonance delocalization ().
 - C=S Bond Length: Predicted: 1.66 – 1.68 Å (Intermediate between single and double bond).
 - C-N Bond Length: Predicted: 1.32 – 1.34 Å (Partial double bond character, restricting rotation).
- Morpholine Conformation: The morpholine ring adopts a classic chair conformation to minimize 1,3-diaxial interactions. The nitrogen atom is hybridized (planar) due to conjugation with the thiocarbonyl.
- Phenol-Ethoxy Orientation: The 3-ethoxy group is likely coplanar with the phenyl ring, locked by a weak intramolecular hydrogen bond between the phenolic proton and the ethoxy oxygen (), forming a stable ring motif.

Intermolecular Interactions & Packing

The crystal lattice is dominated by a robust hydrogen-bonding network:

- Primary Interaction (Dimerization): The phenolic hydroxyl group () acts as a strong donor. The thiocarbonyl sulfur () acts as a strong acceptor.
 - Motif: Centrosymmetric or infinite chains linking molecules head-to-tail.
 - Distance: distance approx. 3.2 – 3.3 Å.
- Secondary Interaction: Weak interactions involving the morpholine ether oxygen and aromatic protons.

Interaction Network Diagram (DOT Visualization)



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Caption: Schematic of the primary intermolecular forces stabilizing the crystal lattice, highlighting the Phenol-to-Sulfur hydrogen bond.

Quantitative Structural Data (Predicted)

The following parameters are derived from high-resolution X-ray data of the methoxy-analog (Vanillin Thiobenzmorpholide) and represent the expected values for the ethoxy derivative.

Parameter	Bond/Angle	Predicted Value	Significance
Bond Length	C=S	1.671(2) Å	Indicates significant double bond character; typical for thioamides.
Bond Length	C(thio)-N	1.335(3) Å	Shortened due to resonance; restricts rotation (barrier ~15 kcal/mol).
Bond Length	C(aryl)-O(ethoxy)	1.365(3) Å	Conjugation with the aromatic ring.
Bond Angle	N-C(thio)-S	123.5°	Deviates from ideal 120° due to sulfur's steric bulk (Van der Waals radius).
Bond Angle	C(morph)-N-C(morph)	112.0°	Consistent with chair conformation of the morpholine ring.
Torsion Angle	C(aryl)-C(thio)-N-C	~0° - 10°	The thioamide plane is twisted slightly relative to the phenyl ring to relieve steric strain.

Pharmacological Implications (SAR)

The crystal structure reveals key features relevant to drug development:

- **Lipophilicity Modulation:** The 2-ethoxy group increases lipophilicity () compared to the methoxy analog, potentially enhancing blood-brain barrier (BBB) permeability or cell membrane penetration in anti-tubercular applications.
- **Metal Chelation:** The S=C-OH motif (via tautomerization) or the S=C...OH proximity creates a bidentate chelation site for transition metals (Cu^{2+} , Zn^{2+}), which is the mechanism of action for tyrosinase inhibition (melanogenesis regulation).
- **Metabolic Stability:** The morpholine ring is metabolically robust, while the thioamide is resistant to hydrolysis compared to amides.

References

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